molecular formula C18H18F3N7O B6436104 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine CAS No. 2548996-55-8

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No. B6436104
CAS RN: 2548996-55-8
M. Wt: 405.4 g/mol
InChI Key: QTARWHYWDWQBOW-UHFFFAOYSA-N
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Description

The compound “2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine” is a heterocyclic compound. It contains a triazolopyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazolopyridazine core, a pyrrolidine ring, and a trifluoromethylated pyrimidine ring . The exact structural details would require further investigation.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, structure-activity relationship, and potential biological activities. It could also involve the development of new target-oriented drugs based on this structure for the treatment of multifunctional diseases .

properties

IUPAC Name

3-cyclopropyl-6-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)13-5-7-22-17(23-13)27-8-6-11(9-27)10-29-15-4-3-14-24-25-16(12-1-2-12)28(14)26-15/h3-5,7,11-12H,1-2,6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTARWHYWDWQBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=CC(=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-4-(trifluoromethyl)pyrimidine

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